molecular formula C13H20N2 B14863279 2-(4-Isopropyl-phenyl)-piperazine

2-(4-Isopropyl-phenyl)-piperazine

Cat. No.: B14863279
M. Wt: 204.31 g/mol
InChI Key: SVTQFGVSHBOYMR-UHFFFAOYSA-N
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Description

®-2-(4-ISOPROPYL-PHENYL)-PIPERAZINE is a chiral compound that features a piperazine ring substituted with an isopropyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-ISOPROPYL-PHENYL)-PIPERAZINE typically involves the reaction of 4-isopropylphenylmagnesium bromide with piperazine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of ®-2-(4-ISOPROPYL-PHENYL)-PIPERAZINE may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-ISOPROPYL-PHENYL)-PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-2-(4-ISOPROPYL-PHENYL)-PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-2-(4-ISOPROPYL-PHENYL)-PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • ®-AMINO-(4-ISOPROPYL-PHENYL)-ACETIC ACID
  • (4-Cyclohexylphenyl)-(4-isopropylphenyl)amine

Uniqueness

®-2-(4-ISOPROPYL-PHENYL)-PIPERAZINE is unique due to its specific substitution pattern and chiral nature, which can impart distinct biological and chemical properties compared to other similar compounds

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)piperazine

InChI

InChI=1S/C13H20N2/c1-10(2)11-3-5-12(6-4-11)13-9-14-7-8-15-13/h3-6,10,13-15H,7-9H2,1-2H3

InChI Key

SVTQFGVSHBOYMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CNCCN2

Origin of Product

United States

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